4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde
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Overview
Description
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group and a trifluoroethyl group, along with an aldehyde functional group. Its molecular formula is C6H4ClF3N2O.
Preparation Methods
The synthesis of 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the Chloro Group: Chlorination reactions are employed to introduce the chloro substituent on the pyrazole ring.
Addition of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions.
Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity.
Chemical Reactions Analysis
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.
Condensation: The aldehyde group can participate in condensation reactions to form imines or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trifluoroethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar compounds to 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde include:
4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene: This compound shares the trifluoroethyl group but differs in the aromatic ring structure.
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine: This compound has an amine group instead of an aldehyde group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activities.
Properties
IUPAC Name |
4-chloro-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-4-1-11-12(5(4)2-13)3-6(8,9)10/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJERYHNZBIUAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Cl)C=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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